TAK-632

Descripción general

Descripción

TAK-632 es un potente inhibidor de la quinasa pan-RAF que ha demostrado un potencial significativo en el tratamiento de varios cánceres, particularmente el melanoma. Se dirige a la familia de quinasas RAF, que juegan un papel crucial en la vía de la proteína quinasa activada por mitógeno, una vía de señalización clave involucrada en la proliferación y supervivencia celular .

Aplicaciones Científicas De Investigación

Química: Sirve como una herramienta valiosa para estudiar la inhibición de quinasas y las vías de transducción de señales.

Biología: TAK-632 se utiliza para investigar el papel de las quinasas RAF en la proliferación celular y la apoptosis.

Mecanismo De Acción

TAK-632 ejerce sus efectos inhibiendo la actividad quinasa de la familia de proteínas RAF, incluidas B-RAF y C-RAF. Se une al sitio de unión de ATP de estas quinasas, evitando su activación y la posterior fosforilación de los objetivos aguas abajo en la vía de la proteína quinasa activada por mitógeno. Esta inhibición conduce a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

TAK-632 interacts with several enzymes and proteins, primarily within the RAF family of serine/threonine-specific protein kinases . It has shown inhibitory effects on CRAF, BRAF V600E, and BRAF WT, with IC50 values of 1.4, 2.4, and 8.3 nM respectively . This suggests that this compound can influence the activity of these enzymes, potentially altering the biochemical reactions they are involved in.

Cellular Effects

This compound has demonstrated significant antiproliferative effects on various cell types, particularly melanoma cells . It influences cell function by suppressing RAF activity in BRAF wild-type cells with minimal RAF paradoxical activation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding interactions with biomolecules. It has been found to directly bind with RIPK1 and RIPK3, inhibiting their kinase activities . This suggests that this compound exerts its effects at the molecular level by modulating the activity of these key enzymes involved in necroptosis .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and BRAF-mutated melanoma cells with acquired resistance to BRAF inhibitors . This indicates that this compound has long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins within the cell .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a SK-MEL-2 xenograft model, this compound exhibited potent antitumor efficacy when orally administered at 60 mg/kg or 120 mg/kg once daily for 21 days without severe toxicity . This suggests that the dosage of this compound can significantly impact its therapeutic effects.

Metabolic Pathways

This compound is involved in the MAPK pathway, a key metabolic pathway in cells . It interacts with enzymes such as CRAF, BRAF V600E, and BRAF WT, potentially affecting metabolic flux or metabolite levels within this pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: TAK-632 se sintetiza a través de un proceso de varios pasos que involucra el acoplamiento de varios intermediarios químicos. La síntesis típicamente comienza con la preparación de un intermediario clave, que luego se somete a una serie de reacciones que incluyen halogenación, sustitución nucleofílica y ciclización. El producto final se obtiene mediante procesos de purificación como recristalización o cromatografía .

Métodos de producción industrial: En un entorno industrial, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de reactores automatizados y sistemas de flujo continuo para mantener parámetros de reacción constantes. Las medidas de control de calidad como la cromatografía líquida de alta resolución y la espectroscopia de resonancia magnética nuclear se emplean para verificar la pureza y estructura del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: TAK-632 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para producir formas reducidas con diferentes propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente en reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

Compuestos Similares:

Vemurafenib: Otro inhibidor de RAF utilizado en el tratamiento del melanoma.

Dabrafenib: Un inhibidor selectivo de B-RAF con aplicaciones similares en la terapia del cáncer.

Singularidad de TAK-632: this compound es único en su capacidad de inhibir múltiples isoformas de RAF con una activación paradójica mínima, lo que lo hace eficaz contra las células de melanoma con mutaciones de B-RAF y NRAS. Su lenta disociación de las quinasas RAF contribuye a sus potentes y sostenidos efectos inhibitorios .

Propiedades

IUPAC Name |

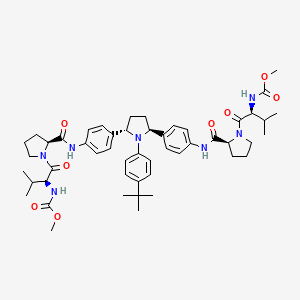

N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFKUJDRGJSAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18F4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is TAK-632 and what is its primary target?

A1: this compound (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide) is a potent and selective pan-RAF kinase inhibitor. [, ] It targets all three isoforms of RAF kinases - ARAF, BRAF, and CRAF - both in their monomeric and dimeric forms. [, , ]

Q2: How does this compound interact with RAF kinases and what are the downstream effects of this interaction?

A2: this compound binds to the ATP-binding pocket of RAF kinases in a DFG-out conformation, inhibiting their kinase activity. [, , ] This binding prevents the phosphorylation of downstream signaling molecules, MEK and ERK, ultimately inhibiting the MAPK pathway which is often hyperactivated in cancer cells. [, ] Interestingly, while this compound induces RAF dimerization, it inhibits the kinase activity of the dimer, likely due to its slow dissociation rate (koff) from RAF. []

Q3: What is the significance of this compound's ability to inhibit both monomeric and dimeric RAF, especially in the context of cancer treatment?

A3: This is crucial because some BRAF inhibitors, while effective against BRAFV600E mutant melanoma, can paradoxically activate RAF in BRAF wild-type cells through RAF dimerization, leading to resistance. [, , , , ] this compound's ability to inhibit both forms positions it as a potential therapeutic option for cancers with NRAS mutations and BRAF inhibitor-resistant melanomas. [, ]

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A4: Research suggests that the 7-cyano group of this compound plays a critical role in its selectivity for RAF kinases over other kinases like VEGFR2. [] This group fits into a selectivity pocket within BRAF, enhancing its binding affinity. Additionally, the 3-(trifluoromethyl)phenyl acetamide moiety interacts with the hydrophobic back pocket of BRAF in the DFG-out conformation, further contributing to its inhibitory activity. [] Modifications to the carbamide group of this compound have led to analogues with enhanced potency and selectivity for RIPK3, another potential therapeutic target. []

Q5: Has this compound demonstrated efficacy in preclinical models?

A5: Yes, this compound has shown promising antitumor activity in preclinical studies. In both BRAFV600E and NRASQ61K xenograft models, this compound exhibited regressive tumor growth inhibition without significant toxicity. [] Furthermore, the combination of this compound with a MEK inhibitor demonstrated synergistic antiproliferative effects in NRAS-mutated melanoma cells and BRAF inhibitor-resistant melanoma cells. []

Q6: What are the potential clinical applications of this compound beyond cancer?

A6: Research has revealed that this compound and its analogues also act as potent inhibitors of necroptosis, a programmed cell death pathway, by targeting RIPK1 and RIPK3. [, ] This finding suggests potential therapeutic applications for this compound in treating inflammatory, infectious, and degenerative diseases where necroptosis plays a pathogenic role. [, , ]

Q7: What are the limitations of current research on this compound?

A7: While preclinical data appears promising, clinical trials are needed to determine the safety and efficacy of this compound in humans. [] Furthermore, although this compound shows a good safety profile in preclinical models, detailed toxicological studies are necessary to assess potential long-term effects. [] Finally, further research is needed to fully understand the complex mechanisms of action of this compound, particularly its interactions with different RAF isoforms and its impact on downstream signaling pathways in various cellular contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B612158.png)